4-Chloro-6-methylfuro[2,3-d]pyrimidine

Medicinal Chemistry Oncology Kinase Inhibitors

4-Chloro-6-methylfuro[2,3-d]pyrimidine (CAS 24889-21-2) is a strategic heterocyclic building block for medicinal chemistry. The unique furo[2,3-d]pyrimidine core, featuring a reactive C4 chlorine for SNAr diversification, enables distinct kinase binding profiles versus pyrrolo- or thieno- analogs. Essential for reproducing published SAR in VEGFR-2, EGFR, c-Met, and antitubulin programs. Procure this exact scaffold to maintain lead series fidelity.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 24889-21-2
Cat. No. B1628619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methylfuro[2,3-d]pyrimidine
CAS24889-21-2
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)N=CN=C2Cl
InChIInChI=1S/C7H5ClN2O/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3
InChIKeySGADWDZEFVJPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methylfuro[2,3-d]pyrimidine (CAS 24889-21-2): A Versatile Building Block for Bioactive Heterocycles


4-Chloro-6-methylfuro[2,3-d]pyrimidine (CAS 24889-21-2, C₇H₅ClN₂O, MW 168.58 g/mol) is a heterocyclic compound featuring a fused furan and pyrimidine ring system. This core scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its ability to engage diverse biological targets [1]. The presence of a reactive chlorine atom at the C4 position and a methyl group at C6 makes this compound a strategic intermediate for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling rapid diversification into libraries of potential kinase inhibitors, antifolates, and antitumor agents [2].

Why Generic Substitution of 4-Chloro-6-methylfuro[2,3-d]pyrimidine Fails in Advanced Synthesis


The furo[2,3-d]pyrimidine scaffold is not universally interchangeable with its close heterocyclic analogs (e.g., pyrrolo[2,3-d]pyrimidine or thieno[2,3-d]pyrimidine) due to distinct electronic profiles and steric constraints imparted by the furan oxygen atom. This substitution significantly alters binding affinity and selectivity for biological targets. Direct comparative studies demonstrate that the oxygen atom in the furo[2,3-d]pyrimidine core provides a unique hydrogen-bonding acceptor capability that is absent in the pyrrolo- analog and electronically distinct from the thieno- sulfur atom, leading to substantial differences in potency against specific kinase targets such as c-Met [1]. Consequently, substituting a 4-chlorofuro[2,3-d]pyrimidine intermediate with a 4-chloropyrrolo[2,3-d]pyrimidine during a medicinal chemistry campaign results in a structurally distinct chemical series with unpredictable and often inferior biological profiles, making the specific procurement of this furo[2,3-d]pyrimidine essential for reproducing reported SAR and optimizing lead compounds [2].

Quantitative Differentiation Evidence for 4-Chloro-6-methylfuro[2,3-d]pyrimidine (CAS 24889-21-2)


4-Chloro-6-methylfuro[2,3-d]pyrimidine as a Key Intermediate for Potent Antitumor Agents

4-Chloro-6-methylfuro[2,3-d]pyrimidine serves as a direct precursor to AG1 and AG16, two furo[2,3-d]pyrimidine-based microtubule targeting agents that circumvent Pgp and βIII-tubulin mediated resistance. The 4-chloro analog was synthesized via reaction between acetamidine chloride and diethyl 2-(prop-2-ynyl)malonate, followed by base-catalyzed cyclization and chlorination [1]. AG1 and AG16 inhibit the assembly of purified tubulin (IC50 = 1.9 ± 0.1 µM and 3.3 ± 0.5 µM, respectively) and exhibit two-digit nanomolar GI50 values across the NCI 60-cell panel [1].

Medicinal Chemistry Oncology Kinase Inhibitors

Furo[2,3-d]pyrimidine Scaffold Enables Potent Dual DHFR-TS Inhibition Unattainable with Other Fused Pyrimidines

The furo[2,3-d]pyrimidine scaffold demonstrates a unique capability for dual inhibition of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS). The classical antifolate analog 5 (2,4-diamino-5-methyl-furo[2,3-d]pyrimidine derivative) was a nanomolar inhibitor of human DHFR and TS, and remarkably selective for pathogen DHFR (263-fold for Pneumocystis carinii and 2107-fold for Mycobacterium avium compared to mammalian DHFR) [1]. This dual inhibitory profile is a direct consequence of the furo[2,3-d]pyrimidine ring system and is not readily replicated with pyrrolo[2,3-d]pyrimidine or thieno[2,3-d]pyrimidine analogs.

Antifolates Enzyme Inhibition Anticancer

Quantified Potency Differential: Furo[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine in c-Met Kinase Inhibition

A direct head-to-head comparison of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds as c-Met kinase inhibitors revealed a quantifiable difference in potency. The representative furo[2,3-d]pyrimidine analog (compound 141) displayed an IC50 of 69.8 nM, while the most potent thieno[2,3-d]pyrimidine analog (compound 142) achieved an IC50 of 35.7 nM [1]. This demonstrates that the thieno[2,3-d]pyrimidine scaffold is approximately 2-fold more potent in this specific assay, confirming that scaffold choice is a critical and measurable determinant of biological activity.

Kinase Inhibitors c-Met Scaffold Comparison

VEGFR-2 Inhibition: Comparative Activity of Furo[2,3-d]pyrimidine Derivatives vs. Sunitinib

5-Methyl-furo[2,3-d]pyrimidine derivatives (compounds 6-10), which are accessible via functionalization of a 4-chloro-6-methylfuro[2,3-d]pyrimidine core, exhibit single-digit nanomolar inhibition of EGFR kinase. In a cross-study comparison with the clinical VEGFR-2/PDGFR-β inhibitor sunitinib, compounds 1 and 6-10 inhibited VEGFR-2 kinase better than or equal to sunitinib, and compounds 1 and 3-10 were more potent inhibitors of PDGFR-β kinase than sunitinib [1].

Angiogenesis VEGFR-2 Kinase Inhibitors

Furo[2,3-d]pyrimidine Derivatives as Potent EGFR Inhibitors Comparable to Erlotinib

A novel furo[2,3-d]pyrimidine derivative, compound 3f, demonstrated potent EGFR inhibition with an IC50 of 0.121 ± 0.004 μM, which is comparable to the reference inhibitor erlotinib [1]. This compound also showed greater selectivity toward cancerous T-47D cells over normal breast cells (MCF10a) and induced a nearly 19-fold increase in total apoptosis [1].

EGFR Kinase Inhibitors Anticancer

Furo[2,3-d]pyrimidine-Based VEGFR-2 Inhibitors Exhibit Nanomolar Potency and Superior Antiproliferative Effects

Furo[2,3-d]pyrimidine derivatives (e.g., 8b and 10c) exhibited VEGFR-2 inhibitory activity with IC50 values of 38.72 ± 1.7 nM and 41.40 ± 1.8 nM, respectively, which are equipotent to sorafenib (IC50 = 41.24 nM) [1]. Notably, the furo[2,3-d]pyrimidine-based derivative 15b showed the strongest inhibition of HUVEC proliferation with 99.5% inhibition at a 10 μM concentration [2].

VEGFR-2 Antiangiogenesis Cancer

High-Value Research and Industrial Application Scenarios for 4-Chloro-6-methylfuro[2,3-d]pyrimidine (CAS 24889-21-2)


Kinase Inhibitor Lead Generation and SAR Expansion

Medicinal chemistry teams seeking to expand SAR around a furo[2,3-d]pyrimidine kinase inhibitor scaffold should procure 4-chloro-6-methylfuro[2,3-d]pyrimidine as a key diversification point. The C4 chlorine atom allows for efficient SNAr reactions with a wide range of amines, thiols, and alcohols to generate focused libraries. This strategy has been successfully employed to create potent VEGFR-2, EGFR, and c-Met inhibitors with nanomolar IC50 values [1][2]. This compound is particularly valuable when optimizing selectivity profiles against a panel of kinases, as the furo[2,3-d]pyrimidine core offers a unique binding mode compared to other fused pyrimidines [3].

Synthesis of Dual-Action Antifolates and Anticancer Agents

Researchers focused on developing novel antifolates or dual-acting anticancer agents can utilize 4-chloro-6-methylfuro[2,3-d]pyrimidine as a starting material for constructing 2,4-diaminofuro[2,3-d]pyrimidine derivatives. As demonstrated, this class of compounds can achieve potent dual inhibition of human DHFR and TS, and exhibit high selectivity for pathogen DHFR [4]. The resulting analogs have shown nanomolar GI50 values against tumor cell lines and represent a promising class of antitumor agents [5]. This application is particularly relevant for programs targeting drug-resistant cancers or specific microbial infections.

Microtubule Targeting Agent Development

For programs aiming to discover next-generation microtubule targeting agents that circumvent common resistance mechanisms (e.g., Pgp and βIII-tubulin overexpression), 4-chloro-6-methylfuro[2,3-d]pyrimidine is a critical precursor. The synthesis of AG1 and AG16 from this intermediate yields compounds that inhibit tubulin assembly at low micromolar concentrations and exhibit low nanomolar GI50 values against the NCI 60-cell panel [5]. This application is especially relevant for developing treatments for taxane-resistant cancers.

Agrochemical and Pesticide Discovery

Beyond human therapeutics, the furo[2,3-d]pyrimidine scaffold has demonstrated utility in agrochemical applications. Patents describe the use of substituted furo[2,3-d]pyrimidines as effective pesticides [6]. 4-Chloro-6-methylfuro[2,3-d]pyrimidine can serve as a versatile building block for synthesizing and screening novel compounds for antifungal, herbicidal, or insecticidal activity, leveraging the core scaffold's favorable physicochemical properties and potential for broad-spectrum biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-methylfuro[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.